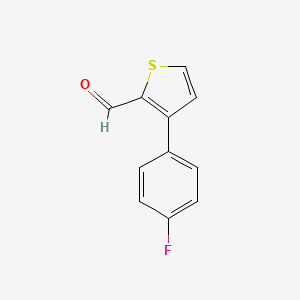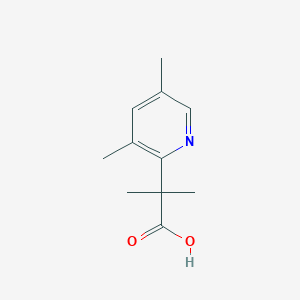
2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid is an organic compound characterized by a pyridine ring substituted with two methyl groups at positions 3 and 5, and a propanoic acid moiety attached to the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylpyridine.
Alkylation: The 3,5-dimethylpyridine undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety at the 2-position.
Oxidation: The resulting intermediate is then oxidized to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated pyridines, aminopyridines.
科学的研究の応用
2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyridine: A precursor in the synthesis of 2-(3,5-Dimethylpyridin-2-yl)-2-methylpropanoic acid.
2-(3,5-Dimethylpyridin-2-yl)ethanol: A related compound with an ethanol moiety instead of a propanoic acid group.
2-(3,5-Dimethylpyridin-2-yl)acetic acid: Similar structure with an acetic acid moiety.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the propanoic acid group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-(3,5-dimethylpyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(2)9(12-6-7)11(3,4)10(13)14/h5-6H,1-4H3,(H,13,14) |
InChIキー |
FTKSXRWLUFMALC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)C(C)(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


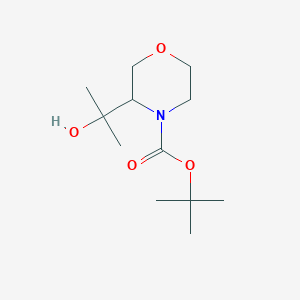

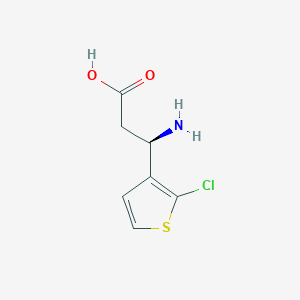
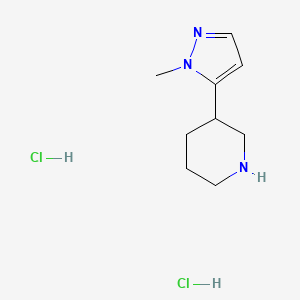
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
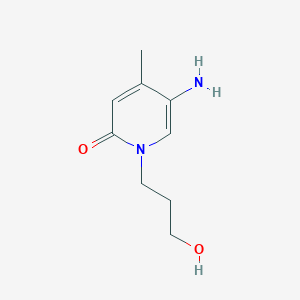
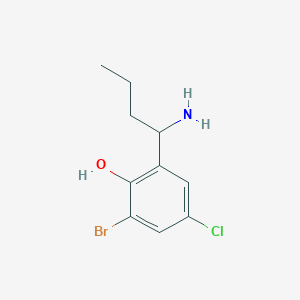
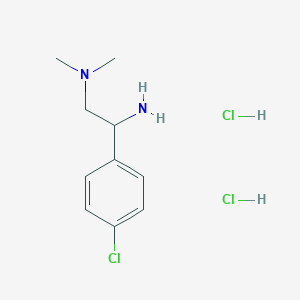
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)

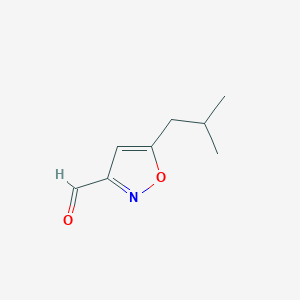
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)
